

Oliceridine's Abuse Potential: A Comparative Analysis Against Traditional Opioids

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A detailed examination of preclinical and clinical data reveals that oliceridine, a G-protein biased μ -opioid receptor (MOR) agonist, exhibits an abuse potential comparable to that of traditional opioids like morphine and oxycodone. However, it concurrently demonstrates a potentially improved safety profile, particularly concerning respiratory depression.

Oliceridine was developed with the intent of separating the analgesic effects of μ -opioid receptor activation from the adverse effects, including abuse liability, which are thought to be mediated by different intracellular signaling pathways.[1][2] While traditional opioids activate both G-protein signaling (associated with analgesia) and β -arrestin pathways (linked to adverse effects), oliceridine preferentially activates the G-protein pathway.[1][3] Despite this novel mechanism, current evidence from both animal and human studies suggests that the abuse-related effects of oliceridine are similar to those of other potent opioids.[2][4][5][6]

Preclinical Assessment of Abuse Liability

Animal studies are a cornerstone in evaluating the abuse potential of new chemical entities. For oliceridine, several established models have been employed to compare its reinforcing and rewarding properties to those of other opioids.

Conditioned Place Preference (CPP)

In conditioned place preference studies, animals learn to associate a specific environment with the effects of a drug. A preference for the drug-paired environment is indicative of the drug's rewarding properties. In mouse models, a high dose of oliceridine (10 mg/kg) resulted in a



statistically significant conditioned place preference, an effect that is also observed with morphine.[4][5]

Intracranial Self-Stimulation (ICSS)

The intracranial self-stimulation paradigm is a sensitive measure of a drug's effect on the brain's reward pathways. Studies have shown that oliceridine exhibits abuse-related effects that are similar to morphine in the ICSS model.[4][5]

Drug Self-Administration

Drug self-administration studies in animals are considered to have high predictive validity for human drug abuse. In these experiments, animals learn to perform a specific action (e.g., pressing a lever) to receive a dose of the drug. When oliceridine was compared to oxycodone using a progressive-ratio reinforcement schedule, the maximum number of injections that the animals would work for was similar for both drugs, indicating a comparable abuse potential.[4]

Clinical Evaluation of Abuse Potential

Human studies are critical for confirming the abuse potential of a new drug. Subjective effects that are often predictive of abuse potential are typically assessed using standardized questionnaires.

Human Abuse Potential (HAP) Studies

In a study with healthy male volunteers, the subjective effects of intravenous oliceridine and morphine were compared using a Drug Effects Questionnaire.[2] The results indicated that both drugs produced similar ratings on key measures such as "Good Effects," "Liking," and "High," at multiple time points.[2][4][5] These findings from human research align with the preclinical data, suggesting that oliceridine possesses an abuse potential similar to that of traditional opioid analgesics.[4][5]

Comparative Safety Profile: Respiratory Depression

A significant point of differentiation for oliceridine appears to be its safety profile, particularly concerning opioid-induced respiratory depression (OIRD), a life-threatening side effect of conventional opioids.







Multiple studies have indicated that oliceridine may cause less respiratory depression than morphine at equianalgesic doses.[3][4][7][8] In healthy volunteers, oliceridine demonstrated a significantly reduced effect on respiratory drive compared to morphine.[7][8] While higher doses of both drugs can induce respiratory depression, the effects of oliceridine appear to be more transient and return to baseline more rapidly than those of morphine.[7][8]

Clinical trial data from postoperative patients also supports an improved respiratory safety profile for oliceridine. In phase III trials, oliceridine was associated with a lower incidence of respiratory safety events compared to morphine.[4][9] An exploratory analysis of dosing interruptions (a surrogate for OIRD) in patients receiving patient-controlled analgesia (PCA) showed that a smaller proportion of patients on oliceridine required dosing interruptions due to respiratory concerns compared to those on morphine.[9]

Data Summary



Parameter	Oliceridine	Morphine	Oxycodone	Key Findings
Preclinical Abuse Potential				
Conditioned Place Preference	Significant preference at high doses[4][5]	Induces place preference	Induces place preference	Similar rewarding effects to morphine.
Intracranial Self- Stimulation	Similar abuse- related effects to morphine[4][5]	Enhances self- stimulation	Enhances self- stimulation	Comparable effects on brain reward pathways.
Drug Self- Administration	Similar maximum number of injections to oxycodone[4]	Readily self- administered	Readily self- administered	Comparable reinforcing properties to oxycodone.
Clinical Abuse Potential				
Subjective "Liking" and "High"	Similar to morphine[2][4][5]	High potential for "liking" and "high"	High potential for "liking" and "high"	Similar subjective effects predictive of abuse.
Safety Profile				
Respiratory Depression	Less severe and/or shorter duration than morphine at equianalgesic doses[4][7][8]	Significant dose- dependent respiratory depression	Significant dose- dependent respiratory depression	Oliceridine may offer a wider safety margin.
Gastrointestinal Side Effects	Potentially better tolerability than morphine[4]	Common side effects (nausea, vomiting, constipation)	Common side effects (nausea, vomiting, constipation)	May be associated with fewer GI issues.



Experimental Protocols Conditioned Place Preference (CPP)

Objective: To assess the rewarding effects of a drug by measuring an animal's preference for an environment previously paired with the drug.

Methodology:

- Apparatus: A box with two or more distinct compartments, differing in visual and tactile cues.
- Phases:
 - Pre-Conditioning (Baseline): Animals are allowed to freely explore all compartments to determine any initial preference.
 - Conditioning: Over several days, animals receive injections of the test drug (e.g., oliceridine or morphine) and are confined to one specific compartment. On alternate days, they receive a placebo injection and are confined to a different compartment.
 - Post-Conditioning (Test): Animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
- Analysis: A significant increase in the time spent in the drug-paired compartment during the
 test phase, compared to baseline, is interpreted as a conditioned place preference,
 indicating the drug has rewarding properties.

Drug Self-Administration

Objective: To evaluate the reinforcing effects of a drug by determining if an animal will perform work to receive it.

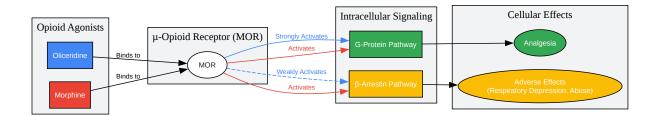
Methodology:

- Apparatus: An operant conditioning chamber equipped with levers or nose-poke holes and an infusion pump connected to a catheter surgically implanted into a vein of the animal.
- Phases:



- o Acquisition: Animals learn to press a lever to receive an intravenous infusion of the drug.
- Maintenance: Once self-administration is stable, different schedules of reinforcement can be used to assess the drug's reinforcing strength.
- Progressive-Ratio Schedule: The number of lever presses required to receive each subsequent infusion is systematically increased. The "breakpoint" is the highest number of presses an animal will complete to receive a single infusion, which serves as a measure of the drug's reinforcing efficacy.
- Analysis: A higher breakpoint indicates a stronger reinforcing effect and, by extension, a higher abuse potential.

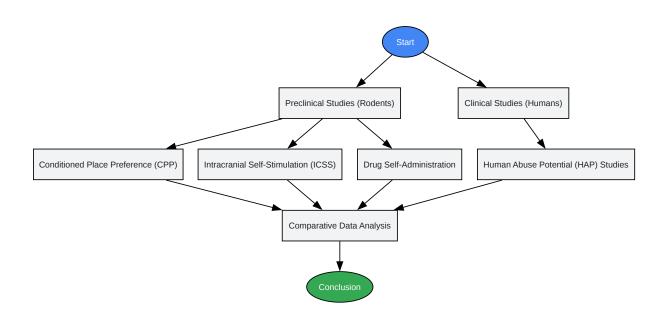
Signaling Pathway and Experimental Workflow



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Caption: Oliceridine's biased agonism at the μ -opioid receptor.





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Caption: Workflow for evaluating the abuse potential of oliceridine.

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